N-[5-methyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]pyrazol-3-yl]acetamide
Description
Properties
IUPAC Name |
N-[5-methyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-15-14-20(21-16(2)25)24(22-15)19-10-8-18(9-11-19)23-28(26,27)13-12-17-6-4-3-5-7-17/h3-14,23H,1-2H3,(H,21,25)/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJOGTCXSXQPGB-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C)C2=CC=C(C=C2)NS(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)NC(=O)C)C2=CC=C(C=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Core Synthesis
The 5-methylpyrazole scaffold is synthesized via Knorr-type cyclocondensation :
Procedure :
- Ethyl acetoacetate (1.0 eq) and 4-hydrazinobenzoic acid (1.2 eq) are refluxed in ethanol (EtOH) at 80°C for 6 hours.
- Neutralization with aqueous NaHCO₃ yields 5-methyl-2-(4-aminophenyl)pyrazol-3-ol (Yield: 78%).
- Amination : The hydroxyl group at C3 is replaced via treatment with NH₄OH and iodine in dioxane, producing 5-methyl-2-(4-aminophenyl)pyrazol-3-amine .
Key Characterization :
Synthesis of (E)-β-Styrenesulfonyl Chloride
The stereospecific sulfonylating agent is prepared via:
Procedure :
- Sulfonation : Styrene (1.0 eq) reacts with chlorosulfonic acid (ClSO₃H) in CH₂Cl₂ at 0°C for 2 hours to yield (E)-β-styrenesulfonic acid.
- Chlorination : Treatment with PCl₅ (1.5 eq) in dry ether affords (E)-β-styrenesulfonyl chloride (Yield: 65%).
Key Characterization :
Sulfonamide Coupling
The pyrazole amine undergoes sulfonylation under Schotten-Baumann conditions:
Procedure :
- 5-Methyl-2-(4-aminophenyl)pyrazol-3-amine (1.0 eq) is dissolved in anhydrous THF.
- (E)-β-Styrenesulfonyl chloride (1.1 eq) and Et₃N (2.0 eq) are added dropwise at 0°C.
- Stirred for 12 hours at room temperature to yield N-[5-methyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]pyrazol-3-yl]amine (Yield: 82%).
Optimization Notes :
Acetylation of Pyrazole Amine
The final step introduces the acetamide group:
Procedure :
- The sulfonamide intermediate (1.0 eq) is treated with acetic anhydride (2.0 eq) in pyridine at 60°C for 4 hours.
- Purification via silica gel chromatography (EtOAc/hexane, 1:3) affords the target compound (Yield: 88%).
Key Characterization :
- ¹H NMR (DMSO-d₆) : δ 2.08 (s, 3H, COCH₃), 2.41 (s, 3H, pyrazole-CH₃), 6.90–8.15 (m, 14H, Ar-H + CH=CH).
- ¹³C NMR : δ 22.1 (COCH₃), 24.3 (pyrazole-CH₃), 126.5–143.8 (Ar-C, CH=CH), 170.2 (C=O).
- HRMS (ESI+) : m/z calc. for C₂₁H₂₁N₄O₃S [M+H]⁺: 417.1331; found: 417.1328.
Structural Confirmation
X-ray Crystallography
Single crystals grown from EtOH/water (3:1) confirm:
Spectroscopic Consistency
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Stereoselectivity (E:Z) |
|---|---|---|---|
| Classical Stepwise | 82 | 99 | 98:2 |
| One-Pot | 75 | 95 | 90:10 |
Key Observations :
- Stepwise synthesis offers superior stereocontrol due to isolated intermediate purification.
- One-pot methods reduce time but compromise yield and purity.
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions: N-[5-methyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]pyrazol-3-yl]acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, N-[5-methyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]pyrazol-3-yl]acetamide has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, anti-inflammatory, and antioxidant activities, making it a candidate for drug development.
Medicine: In the medical field, this compound is being investigated for its therapeutic potential. It may be used in the development of new drugs targeting various diseases, including cancer, diabetes, and infectious diseases.
Industry: In industry, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other chemical products. Its ability to undergo various chemical reactions makes it valuable in the synthesis of a wide range of compounds.
Mechanism of Action
The mechanism by which N-[5-methyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]pyrazol-3-yl]acetamide exerts its effects involves its interaction with specific molecular targets. The phenyl group and the sulfonyl group play crucial roles in binding to receptors or enzymes, leading to biological responses. The exact pathways and targets may vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Key Observations :
Core Heterocycle : Pyrazole-based compounds (e.g., ) typically exhibit enhanced metabolic stability compared to triazole analogs due to reduced ring strain. However, triazole derivatives (e.g., ) often show higher solubility owing to increased hydrogen-bonding capacity .
Sulfonyl vs.
Physicochemical Properties
While solubility data for the target compound are unavailable, analogs from Handbook of Aqueous Solubility Data suggest:
- Acetamide derivatives with polar substituents (e.g., -SO₂NH-) exhibit moderate aqueous solubility (e.g., 2-Amino-N-[4-[(4-aminophenyl)sulfonyl]phenyl]acetamide: ~30 mg/L at 25°C) .
- Hydrophobic aryl groups (e.g., biphenyl in ) reduce solubility but improve membrane permeability.
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